N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC15725639
Molecular Formula: C15H15N3O2S
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3O2S |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H15N3O2S/c1-11-6-8-12(9-7-11)21(19,20)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-9,16H,10H2,1H3,(H,17,18) |
| Standard InChI Key | PWWBXDZPEIYGDP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3N2 |
Introduction
N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide is a compound belonging to the benzimidazole derivatives category, which are renowned for their diverse biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties. This compound is also classified as a sulfonamide, characterized by the presence of a sulfonyl group attached to an amine. Its molecular formula and molecular weight are not explicitly detailed in the available literature, but it is known to have a molecular weight of approximately 301.4 g/mol.
Synthesis and Purification
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide typically involves several key steps, often utilizing continuous flow reactors and automated systems for industrial applications to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are commonly employed to obtain high-purity products suitable for various applications.
Biological Activities and Mechanism of Action
The benzimidazole core in N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide is known to inhibit various enzymes, disrupting essential biological processes in pathogens. This inhibition can lead to reduced virulence or cell death in microorganisms. The sulfonamide group enhances binding affinity and specificity towards biological targets.
Scientific Uses and Applications
N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide has several scientific uses, primarily in medicinal chemistry and material science. Its unique structure allows it to interact with various biological targets, making it a subject of significant scientific interest.
Comparison with Similar Compounds
While specific data on N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide is limited, compounds with similar structures, such as benzimidazole derivatives, are often investigated for their antimicrobial and anticancer activities. For instance, other benzimidazole derivatives have shown promising results against various pathogens and cancer cell lines .
Table: Comparison of Benzimidazole Derivatives
| Compound Name | Structure Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide | Benzimidazole + Sulfonamide | Antimicrobial, Antiviral | Complex Structure |
| N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide | Benzimidazole + Amide | Antimicrobial | Simpler Structure |
| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Pyrazole + Sulfonamide | Antileishmanial | Promising Against Leishmaniasis |
Future Research Directions
Future research on N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide should focus on exploring its full potential in medicinal chemistry, particularly in developing new drugs with enhanced biological activities. This could involve modifying the compound's structure to improve its interaction with biological targets, as seen in other sulfonamide derivatives .
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